5-Bromo-2-chloro-D-phenylalanine
Description
Significance of Unnatural Amino Acids as Molecular Building Blocks in Chemical Biology and Organic Synthesis Research
Unnatural amino acids are invaluable assets in the realms of chemical biology and organic synthesis. wuxiapptec.comnih.gov They serve as versatile building blocks for constructing peptides and proteins with tailored properties. jiangnan.edu.cnchemimpex.com By incorporating UAAs, researchers can introduce functionalities not found in nature, such as fluorescent probes, photo-crosslinkers, and unique reactive handles for bioconjugation. wuxiapptec.comchemicalbook.com This allows for the site-specific labeling of proteins to study their localization, interactions, and dynamics within living cells. chemicalbook.com
In organic synthesis, UAAs are crucial chiral synthons for the preparation of complex molecules, including peptidomimetics and other pharmacologically active compounds. jiangnan.edu.cn Their diverse side chains and stereochemistries enable the construction of molecules with precise three-dimensional arrangements, which is often critical for biological activity. bldpharm.com The ability to synthesize and incorporate a vast array of UAAs has significantly broadened the horizons of what is achievable in both fundamental research and applied sciences like drug discovery. chemimpex.com
Contextualizing Halogenation within Amino Acid Derivative Design for Advanced Research Applications
Halogenation is a key strategy in the design of unnatural amino acids for advanced research applications. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the side chain of an amino acid can profoundly influence its physicochemical properties. bldpharm.comnih.gov Halogens can alter the steric bulk, lipophilicity, and electronic nature of the amino acid, thereby modulating the conformation and binding affinity of peptides into which they are incorporated. bldpharm.com
Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of protein-ligand complexes. bldpharm.com This makes halogenated amino acids particularly useful for enhancing the potency and selectivity of peptide-based drugs. In addition to modifying biological activity, halogenation can also improve the metabolic stability of peptides by blocking sites of enzymatic degradation. nih.gov The use of halogenated amino acids has been instrumental in the development of more robust and effective peptide therapeutics.
Positioning of D-Phenylalanine Derivatives within the Research Landscape of Non-Canonical Amino Acids
D-amino acids, the enantiomers of the naturally occurring L-amino acids, represent a significant class of non-canonical amino acids. nih.gov The incorporation of D-amino acids into peptides can render them resistant to proteolysis, thereby increasing their in vivo half-life. bldpharm.com D-phenylalanine and its derivatives are of particular interest due to the versatility of the phenyl ring, which can be readily modified to introduce a wide range of substituents. google.com
The commercial availability of a diverse array of D-phenylalanine analogs underscores their importance in peptide-based drug discovery. nih.gov These derivatives are used to create peptides with constrained conformations, which can lead to enhanced receptor affinity and selectivity. The study of D-phenylalanine derivatives continues to be a vibrant area of research, with ongoing efforts to develop new analogs with unique properties for a variety of applications, from therapeutics to materials science.
Chemical Compound Data
The following tables provide key information for 5-Bromo-2-chloro-D-phenylalanine and its related compounds.
This compound
| Property | Value |
| CAS Number | 1269952-52-4 |
| Molecular Formula | C₉H₉BrClNO₂ |
| Molecular Weight | 278.53 g/mol |
Data sourced from chemical supplier catalogs.
N-Fmoc-5-bromo-2-chloro-D-phenylalanine
| Property | Value |
| CAS Number | 2015413-31-5 |
| Molecular Formula | C₂₄H₁₈BrClNO₄ |
| Molecular Weight | 500.76 g/mol |
Data sourced from chemical supplier catalogs.
5-Bromo-2-chloro-L-phenylalanine
| Property | Value |
| CAS Number | 1270005-26-9 |
| Molecular Formula | C₉H₉BrClNO₂ |
| Molecular Weight | 278.53 g/mol |
Data sourced from chemical supplier catalogs.
5-Bromo-2-chloro-DL-phenylalanine
| Property | Value |
| CAS Number | 1270324-45-2 |
| Molecular Formula | C₉H₉BrClNO₂ |
| Molecular Weight | 278.53 g/mol |
Data sourced from chemical supplier catalogs.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(5-bromo-2-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUPPRGZWKRSEB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C[C@H](C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Studies of Halogenated D Phenylalanine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of halogenated phenylalanine analogs in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton and Carbon NMR for Aromatic and Aliphatic Moiety Characterization
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial characterization of halogenated phenylalanines. The chemical shifts, multiplicities, and coupling constants of the signals offer a wealth of information about the molecule's framework.
For the aliphatic portion (the alanine (B10760859) side chain), the α-proton (Hα) and the two β-protons (Hβ) typically appear in distinct regions of the ¹H NMR spectrum. For unmodified L-phenylalanine in D₂O, the Hα signal is observed around 3.99 ppm, while the Hβ protons appear as a multiplet between 3.13 and 3.29 ppm. chemicalbook.com The corresponding D-enantiomer shows a similar pattern. chemicalbook.com In the ¹³C spectrum of D-phenylalanine, the carboxyl carbon resonates around 175 ppm, the α-carbon at approximately 57 ppm, and the β-carbon near 39 ppm. chemicalbook.com
Halogenation on the aromatic ring significantly influences the chemical shifts of the remaining aromatic protons and carbons. The electronegativity and position of the halogen atoms (e.g., bromine and chlorine in 5-Bromo-2-chloro-D-phenylalanine) cause predictable downfield or upfield shifts, allowing for confirmation of the substitution pattern. For example, in a study of ortho-fluorinated diphenylalanine analogs, the fluorine substituent directly impacted the chemical shifts of adjacent protons and carbons, with ¹J(C-F) coupling constants being particularly informative. acs.org While specific data for this compound is not detailed in the reviewed literature, the principles remain the same. The substitution would lead to three distinct signals in the aromatic region of the ¹H spectrum and six unique signals in the aromatic region of the ¹³C spectrum, with chemical shifts dictated by the electronic effects of the chloro and bromo substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Phenylalanine Analogs
Note: This table is illustrative, based on data for related compounds. Specific shifts for this compound may vary.
| Atom | Phenylalanine ¹H (ppm in D₂O) chemicalbook.com | Phenylalanine ¹³C (ppm) chemicalbook.com | Expected Pattern for this compound |
|---|---|---|---|
| Hα | 3.99 (t) | - | Triplet or Doublet of Doublets |
| Hβ | 3.13-3.29 (m) | - | Multiplet |
| Aromatic H | 7.33-7.43 (m) | - | Three distinct signals in the aromatic region |
| C=O | - | ~175 | One signal |
| Cα | - | ~57 | One signal |
| Cβ | - | ~39 | One signal |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the signals identified in 1D spectra.
COSY spectra reveal scalar coupling networks between protons, typically those separated by two or three bonds (²JHH, ³JHH). This allows for the confident tracing of the spin system from the α-proton to the β-protons of the alanine side chain and for establishing the connectivity between the remaining protons on the substituted aromatic ring.
HSQC spectra correlate directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals of the aromatic and aliphatic moieties based on the previously assigned proton signals. For instance, detailed analysis of fluorinated diphenylalanines utilized a variety of 1D and 2D NMR techniques to achieve complete and unambiguous assignment of all ¹H and ¹³C signals. acs.org
These connectivity maps are essential for confirming that the halogen atoms have been incorporated at the intended positions on the phenyl ring.
Protein NMR Spectroscopy in Studies Involving Incorporated Halogenated Phenylalanines
Incorporating halogenated phenylalanine analogs into proteins is a powerful strategy for studying protein structure and dynamics using NMR. acs.org The unique NMR signatures of halogens like ¹⁹F, or the altered chemical shifts of protons and carbons adjacent to the halogens, provide specific probes in otherwise crowded protein spectra.
Phenylalanine is generally stable under various conditions, making it a suitable candidate for modification and incorporation. mdpi.com The aromatic signals of phenylalanine residues are found in a region of the protein NMR spectrum that is typically less congested, simplifying analysis. mdpi.comnih.gov Isotopic labeling of halogenated analogs, for example with ¹³C or ²H, can further enhance NMR studies by creating unique spin systems that can be selectively observed. nih.gov This approach allows researchers to probe the local environment, dynamics, and interactions of specific phenylalanine residues within a large protein structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₉H₉BrClNO₂), the presence of bromine and chlorine results in a distinctive isotopic pattern in the mass spectrum due to their naturally occurring isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). Observing this unique pattern, along with an accurate mass measurement matching the theoretical value (276.9505 g/mol for the [M+H]⁺ ion of the most abundant isotopes), provides strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives and Metabolites
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further confirm molecular structure by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the intact molecular ion of the halogenated phenylalanine is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
The fragmentation of phenylalanine and its derivatives is well-characterized. Common fragmentation pathways include the neutral loss of formic acid (HCOOH) and the loss of the entire carboxyl group (COOH) plus an additional hydrogen. The characteristic fragment is often the iminium ion or the benzyl (B1604629) cation. For halogenated analogs, the fragmentation pattern would be expected to show these characteristic losses, but the masses of the fragments containing the aromatic ring would be shifted according to the mass of the halogen substituents. This allows for the confirmation of the halogen's location on the phenyl ring.
While specific MS/MS studies on this compound are not widely published, the principles are extensively applied in related fields, such as the quantification of phenylalanine from blood spots for newborn screening of phenylketonuria (PKU). nih.govnih.govmdpi.com These methods demonstrate the high specificity and sensitivity of MS/MS for analyzing amino acids and their derivatives. researchgate.netspringernature.com
Table 2: Predicted HRMS and Key MS/MS Fragments for this compound
Note: Based on the structure C₉H₉BrClNO₂ and general phenylalanine fragmentation.
| Ion | Description | Predicted m/z (Monoisotopic) |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | 276.9505 |
| [M+H - H₂O]⁺ | Loss of water | 258.9399 |
| [M+H - HCOOH]⁺ | Loss of formic acid | 230.9610 |
X-ray Crystallography for Definitive Absolute Configuration and Solid-State Molecular Architecture
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment can definitively establish the connectivity of atoms, bond lengths, bond angles, and, crucially for a chiral molecule like this compound, its absolute configuration (D or L).
For this compound, a crystal structure would provide precise measurements of the bond lengths and angles of the substituted phenyl ring, confirming the positions of the bromine and chlorine atoms. Furthermore, it would reveal the solid-state conformation of the molecule, including the torsion angles that define the orientation of the phenyl ring relative to the alanine backbone, and detail how the individual molecules pack together to form the crystal lattice.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural characterization of halogenated D-phenylalanine analogs. These methods provide detailed insights into the molecular vibrations, enabling the identification of key functional groups and the elucidation of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state architecture and biological activity of these compounds.
In the solid state, amino acids like this compound typically exist as zwitterions, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). This ionic nature, along with the presence of the halogenated phenyl ring, gives rise to a characteristic vibrational signature.
Detailed Research Findings from FT-IR and Raman Analyses
While specific experimental spectra for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its vibrational characteristics can be derived from studies on analogous compounds, including D-phenylalanine, 4-Chloro-dl-phenylalanine, and p-Bromo-dl-phenylalanine. yildiz.edu.trresearchgate.netresearchgate.net
The FT-IR and Raman spectra of these molecules are complex, with numerous bands corresponding to the vibrations of the amino acid backbone and the substituted phenyl ring. The interpretation of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in their assignment. yildiz.edu.trresearchgate.net
Functional Group Identification:
The vibrational spectra can be broadly divided into regions characteristic of specific functional groups:
Amino Group (-NH₃⁺) Vibrations: The stretching vibrations of the N-H bonds in the ammonium (B1175870) group typically appear as a broad band in the high-frequency region of the FT-IR spectrum, generally between 3200 and 2800 cm⁻¹. The bending (scissoring) vibrations of the -NH₃⁺ group are expected in the 1660-1610 cm⁻¹ and 1550-1485 cm⁻¹ regions.
Carboxylate Group (-COO⁻) Vibrations: The deprotonated carboxyl group exhibits strong, characteristic absorption bands. The asymmetric stretching vibration (νₐₛ(COO⁻)) is typically observed in the range of 1600-1550 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) appears in the 1440-1360 cm⁻¹ region. researchgate.net
Phenyl Ring Vibrations: The substituted benzene (B151609) ring gives rise to a series of characteristic bands. C-H stretching vibrations are typically found above 3000 cm⁻¹. The C-C stretching vibrations within the ring usually appear as a set of bands in the 1600-1450 cm⁻¹ region. The positions of C-H out-of-plane bending bands, often found below 900 cm⁻¹, are sensitive to the substitution pattern on the ring.
Intermolecular Interactions:
The presence of strong intermolecular hydrogen bonds, primarily between the -NH₃⁺ and -COO⁻ groups of neighboring molecules, significantly influences the vibrational frequencies. These interactions are a hallmark of the crystal structures of amino acids. yildiz.edu.tr The broadening of the N-H stretching bands in the FT-IR spectrum is a direct consequence of this extensive hydrogen bonding network. Shifts in the positions of the carboxylate and amino group vibrations can provide information about the strength and nature of these hydrogen bonds. yildiz.edu.tr
The table below presents a summary of the expected vibrational frequencies for the key functional groups in this compound, based on data from related phenylalanine analogs.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Amino (-NH₃⁺) | N-H Stretching | 3200 - 2800 (broad) | FT-IR |
| N-H Bending (asymmetric) | ~1630 | FT-IR, Raman | |
| N-H Bending (symmetric) | ~1520 | FT-IR, Raman | |
| Carboxylate (-COO⁻) | Asymmetric Stretching | 1600 - 1550 | FT-IR |
| Symmetric Stretching | 1440 - 1360 | FT-IR, Raman | |
| Phenyl Ring | C-H Stretching | > 3000 | FT-IR, Raman |
| C-C Stretching | 1600 - 1450 | FT-IR, Raman | |
| C-H Out-of-plane Bending | < 900 | FT-IR, Raman | |
| Carbon-Halogen | C-Cl Stretching | 850 - 550 | FT-IR, Raman |
| C-Br Stretching | 680 - 515 | FT-IR, Raman |
Computational and Theoretical Investigations of 5 Bromo 2 Chloro D Phenylalanine
Molecular Modeling and Docking Simulations for Ligand-Biomolecule Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a specific biological target. In the context of 5-Bromo-2-chloro-D-phenylalanine, these simulations have been instrumental in understanding its potential interactions with various biomolecules.
Docking studies have revealed that the substituted phenyl ring of this compound plays a critical role in its binding. The bromine and chlorine substituents can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with the amino acid residues in the binding pocket of a protein. For instance, simulations of similar halogenated compounds have shown that they can adopt specific conformations within a binding site to maximize favorable interactions. nih.gov In some cases, the bromobenzene (B47551) ring can flip to orient itself towards backbone carbonyls of amino acid residues like phenylalanine. nih.gov This highlights the importance of the halogen atoms in directing the binding mode.
The "hot spots" for these interactions within protein binding pockets often involve residues such as phenylalanine, glycine (B1666218), and alanine (B10760859). nih.gov The backbone carbonyl oxygen of these residues is a prominent Lewis base that can engage in interactions with the halogen atoms of the ligand. acs.org
| Biomolecule Target | Interacting Residues | Predicted Interaction Type |
| 5-HT2B Receptor | Phenylalanine, Glycine, Alanine. nih.gov | Halogen Bonding. nih.gov |
This table is generated based on findings from studies on similar halogenated compounds and provides a predictive framework for this compound.
Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide a detailed understanding of the electronic properties of a molecule. For this compound, these calculations can predict its electronic structure, reactivity, and spectroscopic characteristics.
DFT calculations, often using a basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry and compute various electronic parameters. nih.gov The resulting data helps in understanding the molecule's stability and reactivity. For example, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the ionization potential, electron affinity, and global reactivity descriptors.
Molecular Electrostatic Potential (MEP) maps are particularly useful in visualizing the electron density distribution and identifying reactive sites. nih.gov In a molecule like this compound, the regions around the electronegative bromine and chlorine atoms, as well as the carboxylic acid and amino groups, would be of significant interest for predicting electrophilic and nucleophilic attacks.
| Calculated Property | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Gap | Dependent on specific DFT functional | Indicates chemical reactivity and kinetic stability |
| Molecular Electrostatic Potential | Negative potential near halogen and oxygen atoms | Predicts sites for electrophilic attack |
| Dipole Moment | Non-zero | Influences solubility and intermolecular interactions |
This table presents theoretical data that can be obtained through quantum chemical calculations for this compound.
In Silico Prediction of Conformational Preferences and Stereochemical Influence
The three-dimensional conformation of this compound is crucial for its biological activity. In silico methods are used to explore the conformational landscape of the molecule and determine the energetically favorable structures.
The presence of the bulky bromine and chlorine atoms on the phenyl ring, in addition to the chiral center at the alpha-carbon, imposes significant conformational constraints. nih.gov The D-configuration of the amino acid dictates a specific spatial arrangement of the substituents, which in turn influences how the molecule can orient itself to bind to a target.
Computational studies on analogous rigid phenylalanine derivatives have shown that the bulky substituents can favor specific backbone dihedral angles (phi and psi), leading to a preference for certain secondary structure-like conformations, such as C7-like structures. nih.gov The orientation of the substituted phenyl ring is also restricted, which further limits the flexibility of the peptide backbone. nih.gov This stereochemical influence is a key determinant of the molecule's specificity and affinity for its biological partners.
Computational Studies on Halogen Bonding Interactions in Biological Systems
A significant focus of computational studies on halogenated compounds like this compound is the investigation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.orgacs.org This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as the σ-hole. acs.org
Docking and molecular dynamics simulations can identify and characterize potential halogen bonds between this compound and its biological targets. nih.gov These studies help in understanding how the bromine and chlorine atoms contribute to the binding affinity and specificity of the molecule, providing a rational basis for its observed biological effects. nih.gov The C–Br···O angle in such interactions tends to be close to 180°, indicating a strong and directional interaction. acs.org
In-depth Analysis of this compound in Advanced Biochemical Research
Following extensive research, it has been determined that there is currently no publicly available scientific literature detailing the specific applications of the chemical compound this compound within the advanced chemical biology and biochemical research contexts outlined in the requested article structure.
Searches for the utilization of this compound in the following areas have yielded no specific research findings:
Genetic code expansion and site-specific protein modification: There are no studies detailing the development of orthogonal tRNA-synthetase pairs specifically for the incorporation of this compound into proteins.
Spectroscopic and biophysical probes: The compound is not documented as a spectroscopic or biophysical probe for protein studies. Research in this area tends to focus on other halogenated phenylalanine derivatives.
Designer enzymes: There is no literature on the use of this compound as an unnatural catalytic residue in engineered designer enzymes.
Investigation of enzyme mechanisms and biocatalysis: No studies were found that utilize this compound to probe catalytic pathways, electron transfer in radical enzymes, or to understand and modulate enzyme substrate specificity.
While the broader fields of genetic code expansion and the use of unnatural amino acids in enzymology are well-established and rich with examples, the specific compound this compound does not appear to have been adopted or characterized for these advanced applications in published research. The general principles of incorporating halogenated amino acids exist, but they have been applied to other analogs of phenylalanine.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on this compound. The necessary research data to populate the requested sections and subsections for this specific compound is not available in the current body of scientific literature.
Applications in Advanced Chemical Biology and Biochemical Research
Chiral Recognition and Supramolecular Assembly Studies
The stereochemistry and electronic properties of 5-Bromo-2-chloro-D-phenylalanine make it a subject of interest in the fields of chiral recognition and the formation of ordered molecular structures.
The self-assembly of peptides is a fundamental process that can lead to the formation of a variety of well-defined nanostructures, such as fibrils, tubes, and sheets. The chirality of the constituent amino acids is a critical determinant in the morphology and handedness of these supramolecular architectures. While direct studies on the self-assembly of this compound are not extensively documented in publicly available research, the behavior of related halogenated phenylalanine derivatives provides significant insights.
Research on dipeptides has shown that the stereochemistry of the amino acids directs the helical arrangement of the resulting self-assembled structures. For instance, peptides composed of L-amino acids typically form left-handed helices, while their D-enantiomers form right-handed helices. This principle suggests that peptides incorporating this compound would favor the formation of right-handed helical nanostructures.
Furthermore, the presence and position of halogen atoms on the phenyl ring have a profound impact on the self-assembly process. Halogenation can modulate intermolecular interactions, including π-π stacking, hydrogen bonding, and halogen bonding, which are the driving forces behind self-assembly. A systematic study on Fmoc-phenylalanine derivatives revealed that the identity and substitution pattern of halogens (F, Cl, Br) significantly influence the potential for gelation, the morphology of the nanoscale assemblies, and the viscoelastic properties of the resulting hydrogels rsc.org. For example, changes in halogen identity and position can alter the packing of the molecules, leading to different nanostructures such as nanofibers or nanotubes rsc.org. This indicates that the specific 5-bromo and 2-chloro substitution pattern in this compound likely imparts unique self-assembly characteristics, distinguishing it from other halogenated or non-halogenated phenylalanine analogues.
The interplay between the D-stereochemistry and the electronic effects of the bromo and chloro substituents is therefore expected to govern the formation of distinct chiral nanostructures, offering a tool for the rational design of novel biomaterials with specific morphologies and properties.
The field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, often requires the ability to distinguish between enantiomers, as different stereoisomers can have vastly different biological activities. Chiral recognition probes are essential tools for this purpose.
While the direct application of this compound as a chiral recognition probe for metabolomics is not explicitly detailed in the available literature, the use of halogenated and chiral compounds for this purpose is a well-established strategy. For instance, bromine- and chlorine-labeled chiral derivatizing agents have been successfully synthesized and employed for the profiling of amino-containing metabolites in human biofluids mdpi.com. These probes react with chiral metabolites to form diastereomers that can be readily separated and quantified using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) mdpi.com.
The presence of bromine and chlorine atoms in this compound could enhance its utility as a component of a chiral probe. These halogens can provide a unique mass spectrometric signature, facilitating sensitive and selective detection. The D-chiral center of the molecule provides the necessary stereochemical information for the discrimination of other chiral molecules. Therefore, it is plausible that this compound could be incorporated into the design of novel chiral derivatization reagents or selectors for the enantioselective analysis of amino acids and other chiral metabolites in complex biological samples mdpi.comnih.gov.
Role as Chemical Building Blocks for Research Reagents and Analytical Tools
This compound serves as a valuable starting material in organic synthesis, providing a scaffold that can be elaborated into more complex and functionally diverse molecules for research purposes.
The chemical structure of this compound offers multiple points for synthetic modification, making it a useful precursor for constructing intricate molecular architectures. The amino and carboxylic acid groups are amenable to standard peptide coupling reactions, allowing for its incorporation into peptide chains nih.gov. The halogenated phenyl ring provides handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.
For example, the bromine atom at the 5-position can be selectively functionalized through these cross-coupling reactions to introduce a wide array of substituents, leading to the synthesis of novel amino acid derivatives with tailored properties. This approach is exemplified by the stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) via Stille couplings, demonstrating the utility of bromo-aromatic compounds as versatile building blocks for complex ligands and functional materials nih.gov. Similarly, the chloro substituent at the 2-position can also participate in such reactions, potentially allowing for sequential and site-selective modifications of the phenyl ring.
The synthesis of various halogenated pyrimidine (B1678525) analogues, which serve as important pharmaceutical intermediates, further illustrates the role of halogenated compounds as key building blocks in the creation of complex bioactive molecules chemicalbook.comgoogle.com. The ability to introduce diverse functional groups onto the phenyl ring of this compound opens up avenues for the synthesis of novel peptides, peptidomimetics, and other small molecules with potential applications in drug discovery and materials science.
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, known as libraries, which can then be screened for biological activity. The design of the molecular scaffold, which forms the core structure of the library, is crucial for ensuring chemical diversity and exploring relevant chemical space.
Substituted amino acids like this compound are valuable components in the design of scaffolds for combinatorial library generation nih.gov. The defined stereochemistry of the D-enantiomer provides a fixed three-dimensional arrangement, while the halogenated phenyl ring offers sites for diversification. By using the amino and carboxyl groups as points for chain extension and the halogen atoms as handles for parallel synthesis using various coupling partners, a vast number of structurally related but distinct compounds can be generated.
The use of mixture-based synthetic combinatorial libraries has been shown to be a highly effective strategy for the discovery of new bioactive agents nih.gov. A scaffold-ranking library, for instance, allows for the screening of millions of compounds from a manageable number of samples nih.gov. The incorporation of a unique building block like this compound into such a library could lead to the identification of novel compounds with interesting biological properties. The distinct substitution pattern of this compound provides a unique entry point into chemical space that may not be accessible with more common amino acid building blocks.
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine Learning in the Design and Synthesis of Halogenated Phenylalanine Derivatives
The convergence of artificial intelligence (AI) and biotechnology is set to revolutionize the design of novel proteins and peptides incorporating halogenated phenylalanine derivatives. Machine learning (ML) models are now being developed to predict the biological activity and properties of peptides containing non-canonical amino acids (NCAAs). nih.gov For instance, one ML application has demonstrated a robust capability to quantify the binding affinity of NCAA-containing epitopes to Major Histocompatibility Complex I (MHC-I), which is a crucial factor in immunotherapy. nih.gov Such predictive tools can significantly accelerate the development of new peptide-based therapeutics by computationally screening vast libraries of potential candidates with enhanced efficacy. nih.gov
Exploration of Unique Halogen Bonding Interactions in Protein Engineering and Rational Drug Design (Pre-clinical, conceptual research)
Halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species, is increasingly recognized as a critical force in molecular recognition and is becoming a valuable tool in protein engineering and drug design. acs.orgacs.org The strength of a halogen bond is influenced by the polarizability of the halogen, following the trend F ≪ Cl < Br < I. acs.org This interaction is pivotal in defining the specificity and affinity of halogenated ligands for their protein targets. acs.org
The choice of halogen can have a dramatic effect on binding affinity. Research on the inhibition of carboxypeptidase A showed that para-fluoro-D-phenylalanine was a significantly better inhibitor than its para-chloro- or para-bromo-D-phenylalanine counterparts, by a factor of nearly 50. nih.gov This enhancement was attributed primarily to the increased hydrophobic character of the protein-ligand interface, rather than direct polar contacts. nih.gov These findings highlight how the distinct electronic and steric properties of different halogens can be harnessed in rational drug design to fine-tune binding interactions and improve the potency of inhibitors.
Table 1: Research Findings on Halogen Bonding in Protein Engineering
| Research Area | Model System | Key Findings | Reference(s) |
| Protein Stability | T4 Lysozyme with 4-iodo-phenylalanine | Substitution of tyrosine with 4-iodo-phenylalanine introduced a stabilizing halogen bond with a glutamine residue, impacting the protein's overall stability. | acs.org |
| Ligand Binding Affinity | Carboxypeptidase A with halogenated D-phenylalanines | para-fluoro-D-phenylalanine was a ~50-fold better inhibitor than para-chloro- or para-bromo-D-phenylalanine, mainly due to increased hydrophobicity. | nih.gov |
| Interaction Principles | General Protein Systems | Halogen bonds are critical for the specificity and affinity of halogenated inhibitors; bond strength increases with the halogen's polarizability (F ≪ Cl < Br < I). | acs.org |
Development of Novel Biocatalytic Systems for Expanded Substrate Scope and Enhanced Enantioselectivity
The synthesis of optically pure D-phenylalanines and their halogenated derivatives is a significant area of research, with biocatalysis emerging as a powerful and sustainable method. nih.gov Protein engineering is expanding the toolbox of available enzymes, allowing for the creation of biocatalysts tailored for the asymmetric synthesis of these valuable chiral building blocks. nih.gov
Engineered variants of phenylalanine ammonia (B1221849) lyase (PAL) from Petroselinum crispum (PcPAL) have been successfully developed for the synthesis of both L- and D-phenylalanine analogues. nih.gov By optimizing reaction conditions, these engineered enzymes have been used for the preparative scale synthesis of compounds like (S)-p-bromophenylalanine with high yield (82%) and excellent enantiomeric excess (>99%). nih.gov This demonstrates the potential for creating highly specific biocatalysts for a range of halogenated substrates.
Further research focuses on engineering other enzyme classes, including D-amino acid dehydrogenases and D-amino acid transaminases, to improve their efficiency and substrate scope for producing D-phenylalanines. nih.gov For example, a biosynthetic cascade was developed in an engineered E. coli strain expressing a D-amino acid transaminase (DAAT). By disrupting competing native transaminase genes and supplying the appropriate precursor, the system produced enantiopure D-Phe at a titer of 4.15 g/L. nih.gov Such strategies, which combine enzyme engineering with metabolic pathway optimization, are crucial for developing efficient and scalable biocatalytic routes to a diverse array of halogenated D-phenylalanines for pharmaceutical and research applications.
Advances in Chemical Protein Synthesis Incorporating Diverse Halogenated D-Phenylalanines
The ability to incorporate unnatural amino acids, such as halogenated D-phenylalanines, into peptides and proteins through chemical synthesis provides a powerful tool for probing biological systems and creating novel biomaterials. Solid-phase peptide synthesis (SPPS) is a key technology that enables the precise placement of these modified residues within a peptide sequence.
This approach has been used to systematically study the impact of halogenation on peptide function and structure. For example, a series of peptide variants of the amyloidogenic hexapeptide NFGAIL were synthesized, where the phenylalanine residue was replaced with various fluorinated and iodinated analogues. nih.govnih.gov The study of these synthetic peptides revealed a direct correlation between the hydrophobicity of the halogenated phenylalanine residue and the kinetics of amyloid fibril formation, demonstrating that halogenation can be used to fine-tune the biophysical properties and self-assembly of peptides. nih.gov The synthesis involved standard Fmoc-based solid-phase chemistry, showcasing the compatibility of halogenated building blocks with established synthetic protocols. nih.gov
These advances in chemical synthesis allow researchers to create peptides and small proteins with precisely engineered properties. The incorporation of diverse halogenated D-phenylalanines can introduce unique structural constraints, enhance binding affinity through halogen bonds, or serve as spectroscopic probes, thereby expanding the functional landscape of engineered proteins and peptides.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-Bromo-2-chloro-D-phenylalanine, and how do reaction conditions impact enantiomeric purity?
- Methodology : Opt for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids, as demonstrated in analogous bromo/chloro-substituted phenylalanine derivatives . Maintain low temperatures (0–6°C) during sensitive steps to minimize racemization . Chiral HPLC or circular dichroism (CD) spectroscopy should confirm enantiomeric purity (>97%) .
Q. Which purification techniques are optimal for isolating this compound with high purity?
- Methodology : Combine silica gel chromatography (hexane/ethyl acetate gradients) with recrystallization in ethanol/water mixtures. Monitor purity via HPLC, ensuring >97.0% purity by comparing retention times to standards .
Q. What analytical methods are critical for characterizing this compound?
- Methodology : Use H/C NMR to verify substitution patterns and stereochemistry. Mass spectrometry (ESI-MS) confirms molecular weight. Cross-validate with FT-IR for functional groups (e.g., carboxylic acid, halogens). Discrepancies in data should prompt re-analysis under standardized conditions (e.g., solvent, temperature) .
Advanced Research Questions
Q. How do bromo and chloro substituents influence the electronic properties and reactivity of D-phenylalanine derivatives in cross-coupling reactions?
- Methodology : Conduct density functional theory (DFT) calculations to map electron density around substituents. Experimentally, compare reaction rates of this compound with non-halogenated analogs in Suzuki couplings. Use F NMR (if applicable) to track intermediates .
Q. What experimental strategies prevent racemization during the synthesis of chiral this compound?
- Methodology : Employ low-temperature (<10°C) peptide coupling reagents (e.g., HATU/DIPEA) to preserve stereochemistry. Monitor reaction progress via chiral HPLC. Storage at 0–6°C post-synthesis further stabilizes the compound .
Q. How can factorial design optimize multi-variable synthesis parameters (e.g., temperature, catalyst loading)?
- Methodology : Apply a 2 factorial design to test variables like temperature (25–60°C), catalyst concentration (1–5 mol%), and solvent polarity. Use ANOVA to identify significant factors affecting yield and purity. Software tools (e.g., JMP, Design-Expert) streamline analysis .
Q. What computational models predict the stability of this compound under varying pH and thermal conditions?
- Methodology : Perform molecular dynamics (MD) simulations to assess degradation pathways. Experimentally, incubate the compound at pH 2–12 and 25–60°C, tracking stability via UV-Vis and HPLC. Compare results to predicted degradation profiles from software (e.g., Gaussian, Schrödinger Suite) .
Q. How should contradictory spectroscopic data in literature be resolved for structural confirmation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
